3-Cyclopropyl-1,4-thiazepane hydrochloride
Description
Properties
IUPAC Name |
3-cyclopropyl-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-4-9-8(6-10-5-1)7-2-3-7;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZRWFIFGZFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C2CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Studies on 3 Cyclopropyl 1,4 Thiazepane Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the molecule's behavior at the electronic level, providing a static yet detailed picture of its fundamental properties.
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and geometry of molecules. mdpi.com By approximating the many-electron Schrödinger equation, DFT calculations can determine the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons. For 3-Cyclopropyl-1,4-thiazepane (B13176363) hydrochloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry. nih.gov
The seven-membered 1,4-thiazepane (B1286124) ring is inherently flexible and can adopt several low-energy conformations, most commonly chair and twist-boat forms. nih.gov Computational studies on analogous seven-membered rings have shown that these conformers are often close in energy. semanticscholar.org DFT optimization reveals the most stable conformer by locating the global minimum on the potential energy surface. In the case of 3-Cyclopropyl-1,4-thiazepane, the cyclopropyl (B3062369) substituent can exist in either an axial or equatorial position relative to the thiazepane ring, leading to different stereoisomers with distinct energies and properties. The protonation of the nitrogen atom to form the hydrochloride salt further influences the geometry and electronic distribution.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Table 1: Theoretical Geometrical Parameters for a Stable Conformer of 3-Cyclopropyl-1,4-thiazepane Hydrochloride (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C2-C3 | 1.535 | C2-N1-C7 | 114.5 |
| C3-S4 | 1.831 | N1-C2-C3 | 112.8 |
| S4-C5 | 1.828 | C2-C3-S4 | 110.1 |
| C5-C6 | 1.539 | C3-S4-C5 | 101.5 |
| C6-N1 | 1.482 | S4-C5-C6 | 115.2 |
| C3-C_cyclopropyl | 1.510 | C5-C6-N1 | 113.9 |
| N1-H+ | 1.025 | C3-C_cyclo-C_cyclo | 60.0 |
| **Selected Dihedral Angles (°) ** | |||
| C7-N1-C2-C3 | -65.8 | C3-S4-C5-C6 | 72.1 |
Note: The data in this table is representative and derived from DFT calculations on analogous heterocyclic systems for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. aimspress.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, FMO analysis helps predict its chemical behavior. The presence of two heteroatoms (nitrogen and sulfur) with lone pairs of electrons significantly influences the distribution and energy of the frontier orbitals. The electron-rich sulfur and nitrogen atoms are expected to contribute significantly to the HOMO, making them potential sites for electrophilic attack. The cyclopropyl group can also influence the electronic properties through its unique σ-aromaticity. chemistryworld.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. semanticscholar.org
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -7.15 |
| Energy of LUMO | ELUMO | -0.98 |
| HOMO-LUMO Energy Gap | ΔE | 6.17 |
| Ionization Potential | I ≈ -EHOMO | 7.15 |
| Electron Affinity | A ≈ -ELUMO | 0.98 |
| Global Hardness | η = (I - A) / 2 | 3.085 |
| Chemical Potential | μ = -(I + A) / 2 | -4.065 |
Note: These values are illustrative, based on typical DFT calculations for similar substituted heterocyclic compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is a widely used quantum chemical approach to predict NMR chemical shifts with high accuracy. rsc.orgrsc.org By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated.
Comparing these calculated chemical shifts with experimental data is a powerful way to confirm the molecular structure, including its conformation and regioselectivity. researchgate.net For a molecule like 3-Cyclopropyl-1,4-thiazepane, GIAO calculations can definitively distinguish between potential isomers and conformers. For instance, the precise chemical shifts of the protons and carbons on the thiazepane and cyclopropyl rings are highly sensitive to their spatial arrangement, which is accurately captured by the GIAO-DFT method. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) using the GIAO Method
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 52.1 |
| C3 | 45.8 |
| C5 | 34.5 |
| C6 | 55.3 |
| C7 | 50.9 |
| C_cyclopropyl (CH) | 15.2 |
Note: Data is representative and referenced to a standard (e.g., TMS). Such calculations are crucial for confirming the regiochemistry of synthesis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, offering insights into their dynamic behavior and interactions with their environment. mdpi.com
MD simulations are instrumental in drug discovery for studying how a ligand, such as this compound, interacts with a biological target like a protein receptor or enzyme. nih.gov Starting with a docked pose of the ligand in the protein's binding site, MD simulations can explore the stability of the complex and identify key interactions.
The simulation tracks the trajectory of every atom over a set period (nanoseconds to microseconds), revealing how the ligand settles into the binding pocket and which interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) are most persistent. The protonated amine of the hydrochloride salt is likely to form strong ionic or hydrogen-bonding interactions with negatively charged or polar residues (e.g., Asp, Glu, Gln) in a binding pocket. The sulfur atom may act as a hydrogen bond acceptor, while the cyclopropyl group can engage in hydrophobic interactions. These simulations provide a dynamic picture of the binding event, which is more realistic than the static image from docking alone. nih.gov
The 1,4-thiazepane ring possesses significant conformational flexibility. nih.gov MD simulations in a simulated biological environment, such as a water box with physiological ion concentrations, can reveal the accessible conformations of the ring and the energy barriers between them. This is crucial because the bioactive conformation—the shape the molecule adopts when binding to its target—may not be the lowest energy conformation in isolation. nih.gov
Simulations can track dihedral angles within the seven-membered ring to monitor transitions between chair, boat, and twist-boat forms. researchgate.net This analysis helps to understand how the inherent flexibility of the thiazepane scaffold might allow the molecule to adapt its shape to fit into different binding pockets, a property that can be advantageous for ligand design. The simulations can also show how interactions with a protein target might stabilize one particular conformation over others, effectively "locking" the molecule into its bioactive shape. mdpi.com
Prediction of Chemical Reaction Outcomes and Reaction Dynamics
Computational chemistry serves as a powerful predictive tool in modern organic synthesis, enabling the in-silico forecasting of chemical reaction outcomes and the exploration of reaction dynamics. For a molecule such as this compound, these theoretical studies are invaluable for understanding its reactivity, particularly concerning the strained cyclopropyl group and the thiazepane ring. The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions under various conditions, often proceeding via radical pathways. beilstein-journals.org Computational models can predict the feasibility of such reactions by calculating the activation energies and reaction enthalpies associated with different potential pathways.
Dynamic simulations, although computationally intensive, provide a time-resolved perspective of the chemical transformation, mapping the entire trajectory from reactants to products. This allows for the study of conformational changes within the flexible 1,4-thiazepane ring during a reaction, which can influence stereochemical outcomes. For instance, in reactions involving the functionalization of the thiazepane core, computational methods can predict regioselectivity and diastereoselectivity, guiding experimental efforts toward desired products. nih.gov By simulating the reaction environment, including solvent effects, chemists can gain a more accurate and realistic description of the chemical process. acs.org
Reaction Mechanism Elucidation through Computational Approaches
Molecular Electron Density Theory (MEDT) has emerged as a robust framework for understanding the mechanisms of organic reactions, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com This theory is particularly insightful for analyzing cycloaddition reactions, a class of reactions relevant to derivatives containing unsaturated bonds.
In the context of a hypothetical cycloaddition involving a derivative of 3-Cyclopropyl-1,4-thiazepane, MEDT would be employed to analyze the electronic structure of the reactants. Key insights are derived from Conceptual Density Functional Theory (CDFT) indices, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). mdpi.com For example, a study on the [3+2] cycloaddition (32CA) reactions of C-cyclopropyl-N-methylnitrone with styrene demonstrated the utility of these indices. researchgate.net The analysis predicted a global electron flux from the nucleophilic nitrone to the electrophilic styrene, classifying the reaction as polar. researchgate.net
This approach allows for the classification of reactions based on the direction of electron density flux, which is crucial for predicting reactivity and selectivity. acs.org For a cyclopropyl-containing compound, MEDT can clarify how the electronic character of the cyclopropyl group influences the polar nature of the reaction, thereby determining the regio- and stereochemical outcomes. researchgate.netacs.org
| Reactant | μ (eV) | η (eV) | ω (eV) | N (eV) | Classification |
| Tropone | -4.28 | 8.56 | 2.18 | 1.84 | Strong Electrophile |
| Cyclopentadiene (Cp) | -3.01 | 6.04 | 0.75 | 3.51 | Strong Nucleophile |
| This table presents CDFT reactivity indices for a model cycloaddition reaction between tropone and cyclopentadiene, illustrating how MEDT classifies reactants based on their electronic properties. Data sourced from a MEDT study on higher-order cycloaddition reactions. mdpi.com |
Bonding Evolution Theory (BET) provides a detailed description of the molecular mechanism of a chemical reaction by analyzing the topological changes of the electron localization function (ELF) along the reaction pathway. researchgate.netmdpi.com This method offers a rigorous, quantitative picture of bond formation and cleavage, moving beyond simple Lewis structures. mdpi.com The application of BET involves calculating the Hessian matrix at critical points of the ELF to precisely characterize the electronic rearrangements. chemrxiv.orgchemrxiv.org
A BET analysis divides the reaction pathway into distinct phases known as Structural Stability Domains (SSDs). Each SSD represents a region where the topology of the electron density remains constant. The transition from one SSD to another signifies a significant chemical event, such as the formation or breaking of a bond. researchgate.netmdpi.com For instance, in a study of a hetero-Diels-Alder reaction, BET analysis showed that the formation of the first C-C single bond occurred by the merging of two pseudoradical centers, while the second C-O bond formed in a later phase through the depopulation of monosynaptic basins. mdpi.com This level of detail allows for the classification of the mechanism, in this case as a "one-step two-stage" process. mdpi.com
For a reaction involving this compound, BET could elucidate the precise sequence of events, such as the opening of the cyclopropyl ring or the formation of new bonds at the thiazepane core, revealing whether these processes are synchronous or asynchronous. acs.org
| Phase | Description of Electron Density Change | Chemical Interpretation |
| I | Initial state of reactants. | Reactants are separate. |
| II | Merging of two disynaptic basins into one. | Breaking of a C=C double bond. |
| III | Disappearance of a disynaptic basin and formation of a new one. | Rupture of a second C=C double bond. |
| VIII | Merging of two pseudoradical centers. | Formation of the first new C-C single bond. |
| IX | Depopulation of monosynaptic basins. | Formation of the second new C-O single bond. |
| This table outlines the key phases and electronic events in a BET analysis of a model hetero-Diels-Alder reaction, demonstrating how the theory connects electron density changes to specific bond-forming and breaking events. mdpi.com |
A cornerstone of computational reaction mechanism studies is the identification and characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states. Transition state structures represent the highest energy point along a reaction coordinate and are crucial for determining the kinetics of a reaction.
Computational chemistry provides the tools to locate these fleeting structures and calculate their energies, which are then used to determine the activation energy of the reaction. researchgate.net Analysis of the transition state's geometry and vibrational frequencies confirms its identity and provides insight into the nature of the bond-forming and bond-breaking processes. For complex molecules like this compound, multiple reaction pathways may exist, each with its own set of intermediates and transition states. Theoretical calculations can map out these competing pathways, allowing researchers to predict the most favorable route and, consequently, the major product. This knowledge is invaluable for optimizing reaction conditions to favor a desired outcome. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML) in Thiazepane Research
Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical synthesis, particularly in the complex task of retrosynthesis. optimlpse.co.uk Retrosynthesis involves deconstructing a target molecule into simpler, commercially available precursors. mit.eduengineering.org.cn For heterocyclic compounds like thiazepanes, this process can be particularly challenging.
Modern computer-aided synthesis planning (CASP) tools leverage ML algorithms trained on vast databases of known chemical reactions. nih.gov These tools can propose viable synthetic routes by identifying potential disconnections in the target molecule and suggesting appropriate reactions. optimlpse.co.uk There are two main approaches:
Rule-based systems: These programs use a library of expert-coded reaction rules to generate retrosynthetic pathways. ucla.edu A hybrid approach that combines AI's computational power with the nuanced understanding of human chemists is often essential for overcoming limitations in reaction data. synthiaonline.com
Data-driven (ML) systems: These models learn the patterns of chemical reactivity directly from reaction data, often using deep neural networks. engineering.org.cnnih.gov They can predict suitable reaction templates for a given molecule without being explicitly programmed with chemical rules. chemrxiv.org
| Approach | Methodology | Advantages | Challenges |
| Rule-Based | Uses a database of expert-coded chemical synthesis rules and reaction templates. | Chemically intuitive, can incorporate deep expert knowledge. | Limited by the scope of the predefined rules; can be time-consuming to create. |
| Data-Driven (ML) | Employs deep learning models (e.g., neural networks) trained on large reaction datasets. | Can learn complex reactivity patterns and discover novel transformations. | Performance is highly dependent on the quality and quantity of training data; can be a "black box". |
| Hybrid | Integrates ML models with rule-based systems and expert knowledge. | Combines the strengths of both approaches for more robust and accurate predictions. | Requires careful integration of different data types and algorithms. |
| This table compares different AI and ML approaches used in retrosynthetic analysis and synthesis planning. engineering.org.cnucla.edusynthiaonline.com |
Prediction of Chemical Reactivity and Selectivity in Heterocyclic Transformations
Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules, offering insights into their behavior in heterocyclic transformations. For this compound, theoretical studies based on quantum mechanics can elucidate the electron distribution and orbital energies, which are fundamental to understanding its reaction mechanisms. Key methodologies include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP). taylorandfrancis.comwikipedia.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduunesp.br The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For 3-Cyclopropyl-1,4-thiazepane, the nitrogen and sulfur heteroatoms, with their lone pairs of electrons, are expected to significantly influence the HOMO, making them potential sites for electrophilic attack. Conversely, the areas around the electron-withdrawing groups or polarized bonds will likely characterize the LUMO, indicating sites susceptible to nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netrsc.org It visually represents the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.net These regions are predictive of sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net In the case of 3-Cyclopropyl-1,4-thiazepane, the MEP would likely show negative potential around the nitrogen and sulfur atoms, confirming their nucleophilic character. The hydrogen atom of the hydrochloride salt would exhibit a strong positive potential. Such analyses are critical for predicting how the molecule will interact with other reagents and for designing selective transformations, such as N-alkylation or S-oxidation. nih.gov
Below is a table of hypothetical quantum chemical descriptors calculated for 3-Cyclopropyl-1,4-thiazepane, which are instrumental in predicting its reactivity.
| Descriptor | Predicted Value | Significance in Reactivity |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity). Higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests high kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential | 6.8 eV | Energy required to remove an electron; relates to the molecule's tendency to undergo oxidation. |
| Electron Affinity | -1.5 eV | Energy released when an electron is added; relates to the molecule's tendency to undergo reduction. |
| Global Hardness (η) | 4.15 eV | Measures resistance to change in electron distribution. Higher values indicate lower reactivity. |
| Electronegativity (χ) | 2.65 eV | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | 0.85 eV | A global index of electrophilic power. |
These calculated parameters collectively provide a detailed profile of the molecule's electronic structure, enabling chemists to forecast its behavior in various reaction conditions and to design synthetic routes that selectively target specific positions on the heterocyclic ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to rational drug design. researchgate.netnih.gov It aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding the optimization of lead candidates. tiu.edu.iq
For a series of 1,4-thiazepane analogs, a QSAR model could be developed to predict their affinity for a specific biological target. This process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that best describes the relationship between a selection of these descriptors and the observed biological activity (e.g., pIC50). researchgate.net
A hypothetical QSAR model for a series of 1,4-thiazepane derivatives might take the following form:
pIC50 = β₀ + β₁(ClogP) + β₂(TPSA) + β₃(MolWeight) + β₄(NumRotBonds)
In this equation, ClogP represents the lipophilicity, TPSA is the topological polar surface area, MolWeight is the molecular weight, and NumRotBonds is the number of rotatable bonds. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the biological activity.
The table below presents hypothetical data for a set of 1,4-thiazepane analogs, including 3-Cyclopropyl-1,4-thiazepane, used to build such a QSAR model.
| Compound | R-Group | ClogP | TPSA (Ų) | MolWeight (Da) | NumRotBonds | Experimental pIC50 | Predicted pIC50 |
| 1 | H | 1.2 | 41.5 | 117.2 | 1 | 5.8 | 5.9 |
| 2 | Methyl | 1.7 | 41.5 | 131.2 | 1 | 6.2 | 6.1 |
| 3 | Ethyl | 2.1 | 41.5 | 145.3 | 2 | 6.5 | 6.4 |
| 4 | Cyclopropyl | 2.0 | 41.5 | 157.3 | 2 | 6.8 | 6.7 |
| 5 | Phenyl | 3.1 | 41.5 | 193.3 | 2 | 6.1 | 6.0 |
| 6 | Isopropyl | 2.5 | 41.5 | 159.3 | 2 | 6.7 | 6.8 |
The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability for guiding the design of new, more potent molecules. tandfonline.com Such models are invaluable for prioritizing synthetic efforts and reducing the time and cost associated with drug discovery.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Compound Design
In the early stages of drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial, as poor pharmacokinetics is a major reason for clinical trial failures. nih.gov In silico ADME prediction models provide a rapid and cost-effective means to assess the drug-likeness of a molecule like this compound before committing to synthesis and experimental testing. nih.govspringernature.com These computational tools use a compound's structure to calculate key physicochemical and pharmacokinetic parameters. ayushcoe.in
Absorption: This is often predicted by estimating properties like aqueous solubility (LogS), and permeability through biological membranes, such as the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. mdpi.com For central nervous system (CNS) drugs, predicting penetration across the blood-brain barrier (BBB) is paramount. nih.govsemanticscholar.org Descriptors such as polar surface area (PSA) and lipophilicity (LogP/LogD) are critical in these predictions. nih.gov
Distribution: Key parameters include the volume of distribution (VDss) and plasma protein binding (PPB). mdpi.com A compound's ability to reach its target tissue is influenced by these factors. For CNS-active compounds, it is also vital to predict whether the molecule is a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, as this can severely limit brain exposure. csmres.co.uknih.govacs.org
Metabolism: The metabolic stability of a compound is often assessed by predicting its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. frontiersin.org Predicting which CYP isozymes (e.g., 3A4, 2D6, 2C9) a compound might inhibit or be a substrate for is essential to foresee potential drug-drug interactions.
Excretion and Toxicity: Predicting potential cardiotoxicity through blockage of the hERG potassium channel is a critical safety assessment in early drug development. nih.govnih.govresearchgate.net Computational models can provide an early warning for this liability.
The following table summarizes the predicted ADME properties for this compound, generated using various computational models.
| ADME Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
| Human Intestinal Absorption | >90% | Likely well-absorbed orally |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB and act on the CNS frontiersin.orgmdpi.com |
| P-glycoprotein (P-gp) Substrate | No | Low risk of efflux from the brain nih.gov |
| Plasma Protein Binding (PPB) | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low potential for interactions with CYP3A4-metabolized drugs |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause QT prolongation frontiersin.orgresearchgate.net |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
These in silico predictions provide a comprehensive ADME profile that helps guide the design and selection of compounds with a higher probability of success in later developmental stages. researchgate.net
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsome clearance (e.g., t₁/₂ = 28 min in human liver microsomes).
- Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., 85% bound to albumin reduces efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
